N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide
Description
N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of atoms other than carbon in their ring structures, which can impart unique chemical and biological properties
Properties
IUPAC Name |
N-(3-methyl-1,2-oxazol-5-yl)-2-(6-thiophen-2-ylpyridazin-3-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O2S2/c1-9-7-13(20-18-9)15-12(19)8-22-14-5-4-10(16-17-14)11-3-2-6-21-11/h2-7H,8H2,1H3,(H,15,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LHZBUTJMPFZJRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Isoxazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Formation of the Pyridazine Ring: This step might involve the reaction of hydrazine derivatives with diketones or other suitable precursors.
Formation of the Thiophene Ring: Thiophene rings are often synthesized via the Paal-Knorr synthesis or other cyclization methods.
Coupling Reactions: The final step involves coupling the different ring systems together, often using thiol-based reagents and catalysts to form the thioacetamide linkage.
Industrial Production Methods
Industrial production of such complex molecules typically involves optimization of the synthetic route to maximize yield and minimize costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution Reagents: Halogens, alkylating agents, or acylating agents.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins involved in signaling pathways, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide: can be compared with other heterocyclic compounds such as:
Uniqueness
The uniqueness of this compound lies in its combination of three different heterocyclic rings, which can impart unique chemical and biological properties not found in simpler compounds.
Biological Activity
N-(3-methyl-1,2-oxazol-5-yl)-2-{[6-(thiophen-2-yl)pyridazin-3-yl]sulfanyl}acetamide is a compound belonging to the isoxazole derivatives class, known for its diverse biological activities. This article explores its biological activity, focusing on mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure features an isoxazole ring and a thiophene moiety, which are pivotal for its biological activity. The molecular formula is , and it possesses significant potential in medicinal chemistry.
The biological activity of this compound can be attributed to its interaction with various molecular targets, including:
- Enzyme Inhibition : It may inhibit specific enzymes involved in cancer cell proliferation.
- Receptor Modulation : The compound could modulate receptors associated with inflammatory responses.
Biological Activity Overview
The following sections provide detailed insights into the biological activities of the compound.
Anticancer Activity
Research indicates that derivatives of isoxazole compounds exhibit considerable anticancer properties. For instance, studies have shown that related compounds can inhibit the growth of various cancer cell lines:
- IC50 Values : Certain derivatives have demonstrated IC50 values as low as 0.28 µg/mL against breast cancer (MCF-7) and 0.52 µg/mL against lung carcinoma (A549) cell lines .
Antimicrobial Properties
Isoxazole derivatives are also noted for their antimicrobial activities. The presence of the thiophene group enhances the compound's ability to disrupt bacterial cell walls, leading to increased efficacy against various pathogens.
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound suggests that:
- Substituent Effects : The nature of substituents on the isoxazole and thiophene rings significantly influences biological activity.
- Functional Groups : Electron-donating groups enhance anticancer activity, while electron-withdrawing groups may improve antimicrobial properties.
Case Studies
Several studies have investigated the biological activities of similar compounds:
- Thiadiazole Derivatives : A review highlighted that thiadiazole derivatives exhibited significant cytotoxicity against several cancer cell lines, suggesting a potential pathway for developing new anticancer agents .
- Isoxazole Derivatives : Another study focused on 1,3,4-thiadiazole derivatives that displayed promising anticancer activities with IC50 values ranging from 15.6 µM to 4.27 µg/mL against different cancer types .
Data Tables
| Compound Name | IC50 (µg/mL) | Cell Line | Activity Type |
|---|---|---|---|
| Compound A | 0.28 | MCF-7 | Anticancer |
| Compound B | 0.52 | A549 | Anticancer |
| Compound C | 4.27 | SK-MEL-2 | Anticancer |
| Compound D | 15.6 | SiHa | Anticancer |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
